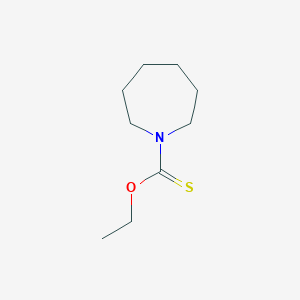

O-Ethyl azepane-1-carbothioate

Beschreibung

Eigenschaften

CAS-Nummer |

56525-84-9 |

|---|---|

Molekularformel |

C9H17NOS |

Molekulargewicht |

187.30 g/mol |

IUPAC-Name |

O-ethyl azepane-1-carbothioate |

InChI |

InChI=1S/C9H17NOS/c1-2-11-9(12)10-7-5-3-4-6-8-10/h2-8H2,1H3 |

InChI-Schlüssel |

TWNMUUXYJYZVAP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=S)N1CCCCCC1 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Pathways of O Ethyl Azepane 1 Carbothioate

Reactivity of the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a structural motif found in numerous bioactive molecules and natural products. Its reactivity is influenced by its conformational flexibility, existing in various chair and boat conformations. The nitrogen atom within the ring is a key center for chemical reactivity.

The N-acylation of the azepane nitrogen to form the O-ethyl carbothioate significantly influences the ring's reactivity. The electron-withdrawing nature of the carbothioate group reduces the nucleophilicity of the nitrogen atom compared to an unsubstituted azepane. This modification can also impact the regioselectivity of reactions occurring at the ring carbons. Synthetic strategies towards functionalized azepanes often involve ring-expansion reactions of smaller cyclic precursors or ring-closing metathesis. organic-chemistry.orgrsc.orgnih.gov For instance, polysubstituted azepanes can be synthesized through the dearomative ring expansion of nitroarenes. nih.gov

Chemical Transformations of the Carbothioate Functional Group

The O-ethyl azepane-1-carbothioate functional group, possessing a C=O double bond and a sulfur atom, is susceptible to a variety of chemical transformations. The carbothioate can be considered a thioester analogue of a carbamate (B1207046) and exhibits reactivity patterns akin to both.

One notable reaction is the catalytic hydrogenation of the carbothioate group. Utilizing specific ruthenium-based catalysts, thiocarbamates can be hydrogenated to the corresponding formamides and thiols. acs.org This transformation highlights the potential for selective reduction of the carbothioate moiety while preserving other functional groups.

Furthermore, the carbothioate group can participate in reactions typical of thioesters. For example, in the Newman-Kwart rearrangement, O-thiocarbamates can isomerize to S-thiocarbamates at elevated temperatures, a process that can be synthetically useful for the preparation of thiophenols. wikipedia.org

Nucleophilic and Electrophilic Reactions of O-Ethyl azepane-1-carbothioate

The presence of both nucleophilic and electrophilic centers within O-Ethyl azepane-1-carbothioate allows for a diverse range of reactions. The carbonyl carbon of the carbothioate group is an electrophilic site, susceptible to attack by nucleophiles. The nitrogen and sulfur atoms, with their lone pairs of electrons, can act as nucleophilic centers, although the nitrogen's nucleophilicity is attenuated by the adjacent carbonyl group.

Nucleophilic Reactions:

The aminolysis of related aryl N-ethyl thiocarbamates with benzylamines in acetonitrile (B52724) has been shown to proceed via a concerted mechanism. nih.govnih.gov Kinetic studies, including kinetic isotope effects, suggest the involvement of a hydrogen-bonded cyclic transition state. nih.gov The rate of these reactions is influenced by the nature of the non-leaving group on the nitrogen, with an ethyl group providing a stronger "push" to expel the leaving group compared to a phenyl group. nih.gov

Electrophilic Reactions:

While the azepane ring itself is not aromatic, electrophilic attack can occur at the nitrogen or sulfur atoms. However, the electron-withdrawing effect of the carbothioate group deactivates the nitrogen towards electrophiles. Electrophilic aromatic substitution reactions are a well-established class of reactions for aromatic compounds, but they are not directly applicable to the saturated azepane ring. byjus.commsu.edumasterorganicchemistry.com Nevertheless, reactions with strong electrophiles could potentially lead to transformations at the heteroatoms.

Cycloaddition Chemistry Involving Azepane-1-carboxylate Analogues

While specific cycloaddition reactions involving O-Ethyl azepane-1-carbothioate are not extensively documented, the reactivity of analogous N-alkoxycarbonyl substituted heterocyclic systems provides insight into potential transformations. Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. libretexts.orgyoutube.comyoutube.com

For instance, N-alkoxycarbonyl-4-quinolones, which contain a similar N-acyl moiety, have been shown to participate in [4+2] cycloaddition reactions with dienes. lookchem.com These reactions lead to the formation of complex fused-ring systems. Similarly, intramolecular Diels-Alder reactions of pyridazine (B1198779) derivatives bearing alkyne side chains have been utilized to construct fused benzonitriles. mdpi.com These examples suggest that the azepane ring, when appropriately functionalized, could potentially participate in cycloaddition reactions, although the saturated nature of the azepane ring in O-Ethyl azepane-1-carbothioate makes it a less likely diene or dienophile component compared to unsaturated analogues.

Oxidative Transformations and Degradation Pathways

Formation of Sulfoxide (B87167) and Sulfone Metabolites

The sulfur atom in the carbothioate group of O-Ethyl azepane-1-carbothioate is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This oxidative transformation is a known metabolic pathway for many sulfur-containing compounds, including thiocarbamate herbicides. epa.govau.dk The oxidation is often mediated by cytochrome P450 enzymes in biological systems. researchgate.net

The formation of thiocarbamate-S-oxides can also be achieved chemically. For example, the hydrolysis of hypothiocyanite (B1210458) can yield thiocarbamate-S-oxide. nih.gov The reactivity of these S-oxides can be significant; for instance, thiocarbamate-S-oxide has been shown to react with cysteine. nih.gov The further oxidation of the sulfoxide would lead to the corresponding sulfone.

| Compound | Oxidizing Agent | Product | Reference |

| Thiocarbamate | Liver Enzymes | Sulfoxide | researchgate.net |

| Hypothiocyanite | Hydrolysis | Thiocarbamate-S-oxide | nih.gov |

Studies on Thioester Hydrolysis Mechanisms

The hydrolysis of the carbothioate ester in O-Ethyl azepane-1-carbothioate represents a key degradation pathway. The mechanism of this hydrolysis can be compared to that of thioesters and carbamates. The hydrolysis of thioesters is generally slower than that of their oxygen ester counterparts, despite being thermodynamically more favorable. harvard.edugonzaga.edu

The alkaline hydrolysis of S-aryl thiocarbamate esters has been shown to proceed through a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This contrasts with the typical nucleophilic acyl substitution mechanism often observed for ester hydrolysis. The rate of hydrolysis is dependent on the pH of the medium. harvard.edu

The hydrolysis of O-ethyl S-aryl thiocarbonates with benzylamines has been found to proceed through a concerted mechanism, as indicated by kinetic data. researchgate.net The study of these related systems provides a framework for understanding the likely mechanistic pathways for the hydrolysis of O-Ethyl azepane-1-carbothioate under various conditions.

| Compound Family | Hydrolysis Condition | Proposed Mechanism | Reference |

| S-Aryl Thiocarbamate Esters | Alkaline | E1cB | rsc.org |

| O-Ethyl S-Aryl Thiocarbonates | Aminolysis | Concerted | researchgate.net |

| Thioesters | General | Slower than oxygen esters | harvard.edugonzaga.edu |

Derivatives and Analogues of O Ethyl Azepane 1 Carbothioate: Design and Synthesis

Structural Modification Strategies for Enhanced Specificity

The design of derivatives of O-Ethyl azepane-1-carbothioate with enhanced specificity for a particular biological target would likely involve several key structural modification strategies. These strategies are predicated on the principles of medicinal chemistry, where alterations to a lead compound's structure are made to optimize its interaction with a target receptor or enzyme, improve its pharmacokinetic profile, and reduce off-target effects.

A primary strategy would be the introduction of various substituents at different positions of the azepane ring. The flexible nature of the seven-membered azepane ring means that the introduction of substituents can influence its conformational preferences, which in turn can be critical for biological activity. organic-chemistry.org By introducing alkyl, aryl, or functional groups containing hydrogen bond donors or acceptors, it is possible to probe the steric and electronic requirements of the target's binding site. For instance, the incorporation of bulky groups could enhance selectivity by preventing the molecule from binding to smaller, less accommodating off-target sites.

Another key approach is the modification of the O-ethyl group of the carbothioate moiety. The replacement of the ethyl group with other alkyl or aryl substituents can alter the lipophilicity and metabolic stability of the compound. For example, introducing a longer alkyl chain could increase lipophilicity, potentially enhancing membrane permeability. Conversely, the incorporation of polar functional groups into the O-alkyl substituent could improve aqueous solubility.

Furthermore, isosteric replacement of the sulfur atom in the carbothioate group with an oxygen atom would yield the corresponding O-ethyl azepane-1-carboxylate. This modification would significantly alter the electronic properties and hydrogen-bonding capacity of the N-acyl group, potentially leading to a different pharmacological profile. Similarly, replacement of the ester oxygen with a nitrogen atom would lead to the corresponding urea (B33335) or thiourea (B124793) derivatives, further expanding the chemical space around the core scaffold.

Finally, the development of conformationally constrained analogues represents a sophisticated strategy for enhancing specificity. This can be achieved by introducing ring-fusing elements or creating bicyclic structures that lock the azepane ring into a specific conformation. Such rigidification can lead to a more precise fit with the biological target and a reduction in the entropic penalty upon binding, often resulting in increased potency and selectivity.

Synthesis of Ring-Substituted Azepane-1-carbothioate Derivatives

The synthesis of ring-substituted derivatives of O-Ethyl azepane-1-carbothioate can be approached in two primary ways: by functionalizing a pre-existing azepane ring followed by the introduction of the O-ethyl carbothioate group, or by constructing the substituted azepane ring from acyclic precursors with the desired substituents already in place.

A number of synthetic methods have been developed for the preparation of substituted azepanes. One powerful strategy is the dearomative ring expansion of nitroarenes. nih.gov This method allows for the preparation of complex azepanes from simple nitroarene precursors through a photochemical process, followed by hydrogenation. nih.gov The substitution pattern on the initial nitroarene can be translated into a specific substitution pattern on the resulting azepane ring. Once the substituted azepane is obtained, the O-ethyl carbothioate group can be introduced by reacting the secondary amine with an appropriate reagent such as O-ethyl chlorothioformate.

Another versatile method for the synthesis of substituted azepanes is the silyl-aza-Prins cyclization. This process can provide trans-azepanes with high diastereoselectivity. organic-chemistry.org The reaction outcome can be dependent on the Lewis acid used as a catalyst. organic-chemistry.org This method would allow for the stereocontrolled introduction of substituents on the azepane ring.

Diazocarbonyl chemistry has also been employed to access functionalized azepane scaffolds. nih.govacs.org This approach can be used to generate dicarbonyl-containing seven-membered rings that can be further functionalized. nih.govacs.org

The following table provides an overview of some synthetic methods that could be adapted for the synthesis of ring-substituted azepane-1-carbothioate derivatives.

| Synthetic Method | Description | Potential Substituents | Reference |

| Dearomative Ring Expansion of Nitroarenes | Photochemical conversion of substituted nitroarenes to 3H-azepines, followed by hydrogenation to yield substituted azepanes. | Alkyl, Aryl, Halogen, Ether | nih.gov |

| Silyl-aza-Prins Cyclization | Lewis acid-catalyzed cyclization of allylsilyl amines with aldehydes to produce substituted azepanes. | Alkyl, Aryl | organic-chemistry.org |

| Diazocarbonyl Chemistry | Rhodium-catalyzed reactions of diazocarbonyl compounds to form seven-membered rings with subsequent functionalization. | Carbonyl, Hydroxyl, Alkyl | nih.govacs.org |

Once the desired substituted azepane is synthesized, the O-ethyl carbothioate group can be introduced. A common method for the synthesis of O-alkyl carbothioates from secondary amines involves the reaction of the amine with an O-alkyl chlorothioformate in the presence of a base. Alternatively, carbamoylimidazolium salts can serve as effective carbamoylating reagents for the synthesis of thiocarbamates. organic-chemistry.org

Development of Nitrogen-Substituted Azepane Analogues

The development of nitrogen-substituted azepane analogues of O-Ethyl azepane-1-carbothioate would involve the introduction of substituents directly onto the nitrogen atom of the azepane ring. This is a common strategy in medicinal chemistry to modulate the basicity, lipophilicity, and steric bulk around the nitrogen atom, which can significantly impact a molecule's biological activity and pharmacokinetic properties.

The synthesis of N-substituted azepanes can be achieved through various methods. A straightforward approach is the direct N-alkylation or N-arylation of a suitable azepane precursor. For example, a protected azepane derivative, where other reactive functional groups are masked, can be deprotected and then reacted with an alkyl halide or an aryl halide (under palladium-catalyzed conditions, for instance) to introduce the desired substituent on the nitrogen atom. Following N-functionalization, the O-ethyl carbothioate group would then be introduced.

Alternatively, N-substituted azepanes can be prepared through reductive amination. This involves the reaction of a dicarbonyl compound or a keto-aldehyde with a primary amine, followed by a reduction step to form the cyclic N-substituted azepane. The choice of the primary amine determines the N-substituent.

A more advanced strategy for creating N-substituted analogues involves a copper-catalyzed N-directed distal C(sp³)–H functionalization. This method allows for the construction of the azepane ring via C–N bond formation while simultaneously introducing functionality. nih.gov

The following table summarizes some potential strategies for the synthesis of nitrogen-substituted azepane analogues.

| Synthetic Strategy | Description | Potential N-Substituents | Reference |

| Direct N-Alkylation/Arylation | Reaction of an azepane precursor with an alkyl or aryl halide. | Alkyl, Aryl, Benzyl | openstax.org |

| Reductive Amination | Condensation of a dicarbonyl compound with a primary amine, followed by reduction. | A wide variety of substituents depending on the primary amine used. | openstax.org |

| Copper-Catalyzed Aza-annulation | A formal [5 + 2] aza-annulation of N-fluorosulfonamides and 1,3-dienes. | Sulfonamide derivatives | nih.gov |

Incorporation of O-Ethyl azepane-1-carbothioate Units into Larger Molecular Frameworks (e.g., triterpenoids, heterocycles)

The incorporation of the O-Ethyl azepane-1-carbothioate unit into larger and more complex molecular frameworks, such as triterpenoids and other heterocycles, is a strategy that can lead to the development of novel compounds with unique biological activities. The azepane ring can serve as a versatile scaffold or a building block in the synthesis of such complex molecules.

The azepane motif is found in a variety of natural products and bioactive molecules, which underscores its importance as a structural element. organic-chemistry.orgwikipedia.org For example, the natural product Balanol, a potent inhibitor of protein kinase C, contains a substituted azepane ring. organic-chemistry.org While no specific examples of O-Ethyl azepane-1-carbothioate incorporated into triterpenoids or complex heterocycles are readily available in the literature, the general principles of organic synthesis allow for the conceptual design of such molecules.

One approach to incorporate the O-Ethyl azepane-1-carbothioate unit would be to synthesize a functionalized azepane derivative that can be coupled to a larger molecular scaffold. For instance, an azepane derivative with a reactive handle, such as a hydroxyl or an amino group on the ring, could be prepared. This functional group could then be used to form a covalent bond with a triterpenoid (B12794562) or a heterocyclic core. After the coupling reaction, the O-ethyl carbothioate group could be introduced onto the azepane nitrogen.

Another strategy would involve the use of the azepane ring as a key building block in a convergent synthesis. A suitably protected and functionalized O-Ethyl azepane-1-carbothioate derivative could be prepared and then used in a key bond-forming reaction, such as a cross-coupling reaction or a cycloaddition, to construct the final complex molecule.

The synthesis of rigid dibenzo[b,f]azepines, which are important scaffolds in medicinal chemistry, often involves ring closure techniques. nih.gov It is conceivable that an O-Ethyl azepane-1-carbothioate derivative could be designed to undergo a similar intramolecular cyclization to form a more complex, fused heterocyclic system.

The following table lists some complex molecular frameworks that contain a seven-membered nitrogen heterocycle, illustrating the potential for incorporating the O-Ethyl azepane-1-carbothioate unit.

| Compound Class/Name | Significance | Potential for Incorporation | Reference |

| Balanol | Natural product, protein kinase C inhibitor | The azepane ring is a core component. | organic-chemistry.org |

| Dibenzo[b,f]azepines | Core structure of many CNS-active drugs | The azepane ring is central to the tricyclic system. | nih.gov |

| Triterpenoid Saponins | Diverse biological activities | The azepane unit could be attached to the triterpenoid core via a linker. | N/A |

| Fused Heterocyclic Systems | Can lead to novel pharmacological profiles | The azepane ring can be a part of a fused system. | nih.gov |

Spectroscopic and Structural Elucidation of O Ethyl Azepane 1 Carbothioate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and proton environments within a molecule. For O-Ethyl azepane-1-carbothioate, ¹³C NMR would provide distinct signals for each unique carbon atom.

The most significant indicator in the ¹³C NMR spectrum for distinguishing between the O-ethyl and S-ethyl isomers would be the chemical shift of the thiocarbonyl carbon (C=S). In thiocarbamates, this carbon typically resonates in the downfield region of the spectrum. For O-alkyl carbothioates, the thiocarbonyl carbon signal is expected to appear in the range of 190-195 ppm. researchgate.net In contrast, for the S-alkyl isomer, this signal would be shifted upfield.

The carbons of the azepane ring are expected to show signals in the aliphatic region of the spectrum. nepjol.inforesearchgate.net The carbons adjacent to the nitrogen atom (C2 and C7) would be deshielded compared to the other ring carbons due to the electron-withdrawing effect of the nitrogen. The chemical shifts of the ethyl group carbons would also be characteristic. The methylene (B1212753) carbon directly attached to the oxygen atom would be significantly deshielded, appearing further downfield than the terminal methyl carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for O-Ethyl azepane-1-carbothioate

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=S | 190 - 195 | Thiocarbonyl carbon in an O-alkyl carbothioate. researchgate.net |

| O-C H₂-CH₃ | 65 - 75 | Methylene carbon attached to electronegative oxygen. |

| C H₂ (Azepane, C2 & C7) | 45 - 55 | Carbons adjacent to the nitrogen atom in the azepane ring. |

| C H₂ (Azepane, C3 & C6) | 25 - 35 | Carbons beta to the nitrogen atom. |

| C H₂ (Azepane, C4 & C5) | 20 - 30 | Carbons gamma to the nitrogen atom. |

| O-CH₂-C H₃ | 10 - 20 | Terminal methyl carbon of the ethyl group. |

Note: These are predicted values based on general principles and data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For O-Ethyl azepane-1-carbothioate, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation of thiocarbamates is influenced by the location of the sulfur and oxygen atoms. A key fragmentation pathway for O-Ethyl azepane-1-carbothioate would likely involve the cleavage of the C-O bond, leading to the formation of a resonance-stabilized azepane-1-carbothioylium ion. Another significant fragmentation would be the loss of the ethyl group.

For the analogous S-ethyl isomer, Molinate, the mass spectrum shows a characteristic fragmentation pattern that can be used for comparison. nist.gov The fragmentation of azepane derivatives often involves the loss of ethylene (B1197577) and other small neutral molecules from the seven-membered ring. researchgate.netresearchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for O-Ethyl azepane-1-carbothioate

| Fragment (m/z) | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - 29]⁺ | Loss of ethyl radical (•C₂H₅) |

| [M - 45]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| [Azepane-C=S]⁺ | Azepane-1-carbothioylium ion |

| [Azepane]⁺ | Azepane ring fragment |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of O-Ethyl azepane-1-carbothioate, the most diagnostic absorption bands would be those corresponding to the thiocarbonyl (C=S) and carbon-nitrogen (C-N) bonds.

The C=S stretching vibration in thiocarbamates typically appears in the region of 1250-1020 cm⁻¹. biotech-asia.orgajrconline.org The exact position of this band can be influenced by the surrounding atoms. The C-N single bond stretching of the azepane ring is expected in the 1250-1020 cm⁻¹ region. The C-O single bond stretching would also be present. Additionally, the spectrum would show characteristic C-H stretching and bending vibrations for the aliphatic protons of the azepane and ethyl groups.

Interactive Data Table: Predicted IR Absorption Bands for O-Ethyl azepane-1-carbothioate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=S (thiocarbonyl) | 1250 - 1020 | Stretching |

| C-N | 1250 - 1020 | Stretching |

| C-O | 1200 - 1000 | Stretching |

| C-H (aliphatic) | 1350 - 1480 | Bending |

Note: The regions for C=S and C-N stretching may overlap.

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique used to investigate chiral molecules. nih.gov O-Ethyl azepane-1-carbothioate itself is not chiral. However, if a chiral center were introduced into the azepane ring, for instance, through substitution, ECD could be used to determine the absolute configuration of the resulting enantiomers. rsc.org

The ECD spectrum of a chiral analogue would show characteristic Cotton effects (positive or negative peaks) at specific wavelengths, which are related to the electronic transitions of the chromophores in the molecule. The thiocarbamate group would act as a chromophore. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. nih.gov By comparing the experimental ECD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of the chiral molecule could be determined.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the O-Ethyl azepane-1-carbothioate molecule.

A successful single-crystal X-ray diffraction analysis would reveal the geometry of the thiocarbamate group and the conformation of the seven-membered azepane ring. The azepane ring is flexible and can adopt various conformations, such as a chair or boat form. The crystal structure would show which conformation is preferred in the solid state and how the molecules are packed in the crystal lattice. While no crystal structure for O-Ethyl azepane-1-carbothioate is currently available in the public domain, data from related cyclic compounds can provide insights into expected structural features.

Theoretical and Computational Chemistry Studies of O Ethyl Azepane 1 Carbothioate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the distribution of electrons, the energies of molecular orbitals, and various descriptors that predict chemical reactivity.

Electronic Structure: The electronic structure of O-Ethyl azepane-1-carbothioate is characterized by the interplay between the azepane ring, the thiocarbamate functional group, and the ethyl substituent. The lone pairs on the nitrogen, oxygen, and sulfur atoms, as well as the pi system of the C=S double bond, are key features. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For thiocarbamates, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is centered on the C=S pi-antibonding orbital.

Molecular Electrostatic Potential (MEP): A molecular electrostatic potential map illustrates the charge distribution on the molecule's surface. nih.gov For O-Ethyl azepane-1-carbothioate, the MEP would show regions of negative potential (typically colored red or orange) around the electronegative oxygen and sulfur atoms, indicating areas susceptible to electrophilic attack. nih.gov Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the azepane ring and the ethyl group. nih.gov These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding. rsc.org

Reactivity Descriptors: From the calculated HOMO and LUMO energies, several reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's chemical behavior. A study on azepane using meta-hybrid DFT has been conducted to investigate its structural reactivity and stability. researchgate.net Similar calculations for O-Ethyl azepane-1-carbothioate would provide valuable data.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the molecule's electrophilic power. |

These quantum chemical calculations provide a foundational understanding of the electronic properties and inherent reactivity of O-Ethyl azepane-1-carbothioate, guiding further computational and experimental studies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is crucial in drug discovery and for understanding the mechanism of action of bioactive molecules. While no specific docking studies on O-Ethyl azepane-1-carbothioate have been published, we can infer its potential interactions based on studies of analogous compounds, such as thiocarbamate herbicides and other azepine derivatives. researchgate.netrsc.org

Methodology: The process involves preparing the 3D structures of both the ligand (O-Ethyl azepane-1-carbothioate) and the target protein. The ligand's geometry is optimized to its lowest energy conformation. The protein's binding site is then defined, and a docking algorithm systematically samples different ligand conformations and orientations within this site. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. rsc.org

Potential Targets and Interactions: Thiocarbamates are known to inhibit enzymes involved in fatty acid elongation, making very-long-chain fatty acid synthases a potential target. researchgate.netnsf.gov Docking simulations of O-Ethyl azepane-1-carbothioate into the active site of such an enzyme would likely reveal key interactions. The thiocarbamate moiety could form hydrogen bonds with amino acid residues through its oxygen or sulfur atoms. The flexible azepane ring and the ethyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket. Studies on other azepine derivatives have shown that interactions such as hydrogen bonds, salt bridges, and π-π stacking are crucial for their binding affinity to receptors. rsc.org

| Interaction Type | Potential Participating Groups on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | C=O group, Ether Oxygen, Sulfur atom | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Azepane ring, Ethyl chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| van der Waals Contacts | Entire molecule | All residues in close proximity |

The results of molecular docking simulations provide a static picture of the ligand-target complex, offering valuable hypotheses about the binding mode and the structural determinants of affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Azepane-1-carbothioate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govdp.tech For a series of azepane-1-carbothioate analogues, a QSAR model could predict their activity (e.g., herbicidal, antifungal, or enzyme inhibitory) based on calculated molecular descriptors.

Descriptor Calculation: The first step in QSAR is to generate a set of numerical descriptors that characterize the structural, physicochemical, and electronic properties of each molecule in the series. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). For thiocarbamates and azepanes, relevant descriptors often include:

Topological Descriptors: Connectivity indices (e.g., Balaban index) that describe the branching and shape of the molecule. researchgate.net

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges, which are derived from quantum chemical calculations. nsf.gov

Steric Descriptors: Molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which measures the molecule's lipophilicity.

| Descriptor Class | Example Descriptors | Relevance to Bioactivity |

| Electronic | HOMO/LUMO energies, Dipole moment | Governs chemical reactivity and intermolecular interactions. |

| Steric | Molecular Volume, Solvent Accessible Surface Area | Influences binding site complementarity. |

| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. |

| Topological | Balaban Index, Molecular Connectivity Indices | Encodes information about molecular size, shape, and branching. |

Model Development and Validation: Once descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., neural networks, support vector machines) are used to build the QSAR model. nih.gov The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in model training. e3s-conferences.org A robust QSAR model can then be used to predict the activity of new, unsynthesized azepane-1-carbothioate analogues, guiding the design of more potent compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms over time. This allows for the exploration of conformational flexibility and the stability of ligand-protein complexes.

Conformational Analysis: The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair, twist-chair, and boat forms. rsc.org An MD simulation of O-Ethyl azepane-1-carbothioate in a solvent (e.g., water) would reveal the conformational landscape of the molecule. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. This is crucial as the bioactive conformation (the shape the molecule adopts when binding to its target) may not be the lowest energy conformation in solution.

Binding Dynamics: When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. researchgate.net The simulation shows how the ligand and protein adapt to each other's presence, including movements of the ligand within the binding site and conformational changes in the protein. Key metrics analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

By simulating the dynamic behavior of the O-Ethyl azepane-1-carbothioate-target complex, MD can provide a more accurate picture of the binding event and can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. researchgate.net

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the geometries and energies of transition states. For O-Ethyl azepane-1-carbothioate, several reaction pathways could be of interest, such as its synthesis, hydrolysis, and potential metabolic transformations.

Reaction Pathways:

Hydrolysis: The hydrolysis of thiocarbamates can be a critical degradation pathway. Studies on related compounds suggest that the alkaline hydrolysis of thiocarbamates often proceeds through a base-catalyzed elimination (E1cB) mechanism. nih.govrsc.org Computational modeling could map out the potential energy surface for this reaction, identifying the key intermediates and the rate-limiting transition state.

Newman-Kwart Rearrangement: O-thiocarbamates can undergo a thermal intramolecular rearrangement to the more thermodynamically stable S-thiocarbamates. organic-chemistry.org This reaction proceeds through a four-membered cyclic transition state. organic-chemistry.org DFT calculations can be used to determine the activation energy for this rearrangement for O-Ethyl azepane-1-carbothioate, predicting the conditions under which it might occur.

Synthesis: The formation of azepane rings can occur through various synthetic routes, including cycloaddition reactions. researchgate.net DFT calculations have been used to determine whether such reactions proceed through a concerted or stepwise pathway by locating the relevant transition states. researchgate.net

Transition State Theory: The core of predicting reaction rates computationally lies in locating the transition state (TS) for a given reaction step. The TS is a first-order saddle point on the potential energy surface. Various computational algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods, are employed to find these structures. github.io Once the TS is located and its structure is verified (e.g., by the presence of a single imaginary frequency), its energy relative to the reactants gives the activation energy (ΔE‡), which is the primary determinant of the reaction rate according to transition state theory.

| Reaction Type | Potential Mechanism | Key Computational Insights |

| Hydrolysis | E1cB (Elimination, Unimolecular, Conjugate Base) | Energy profile, structure of intermediates and transition states. nih.gov |

| Thermal Rearrangement | Newman-Kwart Rearrangement | Activation energy, geometry of the four-membered cyclic TS. organic-chemistry.org |

| Synthesis (Cyclization) | Concerted vs. Stepwise Cycloaddition | Identification of one or multiple transition states and intermediates. researchgate.net |

By computationally exploring these and other potential reactions, a detailed understanding of the chemical reactivity and stability of O-Ethyl azepane-1-carbothioate can be achieved.

Advanced Analytical Methodologies for O Ethyl Azepane 1 Carbothioate Research

Gas Chromatography (GC) for Separation and Quantification (e.g., GC with nitrogen-specific detection)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like carbothioates. When coupled with a Nitrogen-Phosphorus Detector (NPD), it offers high selectivity and sensitivity for nitrogen-containing compounds. nih.govresearchgate.netsemanticscholar.orgnih.gov The NPD is particularly advantageous as it provides a highly specific response to nitrogenous analytes, thereby minimizing interference from the sample matrix.

For the analysis of compounds similar to O-Ethyl azepane-1-carbothioate, a GC-NPD system would typically involve a capillary column with a suitable stationary phase to achieve optimal separation. researchgate.net Method parameters such as injector temperature, oven temperature programming, and carrier gas flow rate are meticulously optimized to ensure efficient separation and peak resolution. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard, often with the use of an internal standard to correct for variations in injection volume and detector response. nih.gov

Table 1: Illustrative GC-NPD Operating Conditions for Carbothioate Analysis

| Parameter | Typical Value |

|---|---|

| Injector Temperature | 250 °C |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp 60°C, ramp to 280°C |

| Detector | Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

Note: This table presents typical parameters for the analysis of related compounds and would require optimization for O-Ethyl azepane-1-carbothioate.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS) for Trace Analysis

For the detection of trace levels of O-Ethyl azepane-1-carbothioate, particularly in complex environmental and biological samples, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), and more specifically tandem mass spectrometry (LC-MS/MS), is the method of choice. lcms.cznih.gov This technique combines the powerful separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry, allowing for the detection and quantification of analytes at very low concentrations. researchgate.netmdpi.comnih.gov

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the target analyte from other components in the sample extract. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. In LC-MS/MS, specific precursor ions are selected and fragmented to produce product ions, which provides an additional layer of specificity and reduces matrix interference.

The development of an LC-MS/MS method for O-Ethyl azepane-1-carbothioate would involve the optimization of both the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and the mass spectrometric parameters (e.g., ionization mode, precursor and product ions, and collision energy).

Method Development and Validation for Diverse Sample Matrices (e.g., soil, biological tissues)

The development and validation of analytical methods are critical to ensure the reliability and accuracy of the data generated. This is particularly important when analyzing diverse and complex matrices such as soil and biological tissues, which can contain numerous interfering substances. nih.govwoah.org

Method validation for O-Ethyl azepane-1-carbothioate would encompass the evaluation of several key parameters as outlined by international guidelines. regulations.gov These parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked blank matrices. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. regulations.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. regulations.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. woah.org

Matrix Effects: The influence of co-eluting, interfering substances from the matrix on the ionization and detection of the analyte. nih.gov

Table 2: Example Validation Parameters for a Hypothetical LC-MS/MS Method for Carbothioates in Soil

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (r²) | > 0.99 | 0.998 |

| Accuracy (Recovery) | 70-120% | 89-110% |

| Precision (RSD) | < 15% | < 10% |

| LOD | Signal-to-Noise > 3 | 0.1 ng/g |

| LOQ | Signal-to-Noise > 10 | 0.5 ng/g |

| Matrix Effect | 80-120% | 95% |

Note: These are example values based on methods for similar compounds and serve as a guideline for what would be expected for a validated method. nih.gov

Sample Preparation Techniques for Complex Biological and Environmental Samples

Effective sample preparation is a critical step in the analysis of O-Ethyl azepane-1-carbothioate from complex matrices like soil and biological tissues. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. chromatographyonline.comchromatographyonline.comnih.govresearchgate.netnih.gov

Commonly used sample preparation techniques for carbothioates and related compounds include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. youtube.comtudelft.nl The choice of solvent is crucial for achieving high extraction efficiency. LLE can be effective but may be time-consuming and use large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique that separates components of a mixture based on their physical and chemical properties. researchgate.netnih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE offers high recovery, good reproducibility, and the ability to concentrate the analyte significantly.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines extraction with a salting-out step, followed by a dispersive solid-phase extraction (dSPE) cleanup. nih.gov This method is known for its speed, ease of use, and effectiveness for a wide range of analytes in various matrices.

The selection of the most appropriate sample preparation technique will depend on the physicochemical properties of O-Ethyl azepane-1-carbothioate, the nature of the sample matrix, and the required sensitivity of the analytical method.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Simple, widely applicable. | Can be labor-intensive, may form emulsions, uses large solvent volumes. youtube.com |

| Solid-Phase Extraction (SPE) | High analyte concentration, high recovery, selective. | Can be more expensive, method development can be complex. researchgate.netnih.gov |

| QuEChERS | Fast, easy, low solvent use, effective for multi-residue analysis. | May not be suitable for all analyte/matrix combinations, may require optimization. nih.gov |

Biochemical and Molecular Biological Investigations of O Ethyl Azepane 1 Carbothioate

Enzyme Inhibition Kinetics and Mechanisms

Direct studies on the enzyme inhibition kinetics and mechanisms of O-Ethyl azepane-1-carbothioate are not available in the current scientific literature. However, research on analogous thiocarbamate compounds provides insights into potential inhibitory activities.

Cholinesterase (ChE) and Neurotoxic Esterase (NTE) Inhibition Studies

While there is no specific data on O-Ethyl azepane-1-carbothioate, other thiocarbamates have been shown to inhibit cholinesterase (ChE) and neurotoxic esterase (NTE). For instance, the thiocarbamate herbicide molinate has been demonstrated to produce ChE inhibition in plasma, red blood cells, and the brain across multiple species and routes of exposure. epa.govepa.gov Molinate also exhibits inhibitory effects on NTE and has been associated with delayed neurotoxicity in hens. epa.govepa.gov Generally, thiocarbamates are considered less potent ChE inhibitors compared to other carbamate (B1207046) classes. epa.gov The mechanism of ChE inhibition by carbamates typically involves the carbamylation of a serine residue in the active site of the enzyme, leading to a temporary inactivation. nih.govmdpi.com

Table 1: Cholinesterase and Neurotoxic Esterase Inhibition by the Related Thiocarbamate Molinate

| Enzyme | Effect of Molinate | Species Studied |

| Cholinesterase (ChE) | Inhibition observed in plasma, red blood cells, and brain | Rats, Dogs, Monkeys, Rabbits |

| Neurotoxic Esterase (NTE) | Inhibition observed | Hens |

Inhibition of Specific Metabolic Enzymes (e.g., ALDH, fat synthesis enzymes)

There is no direct evidence for the inhibition of aldehyde dehydrogenase (ALDH) or fat synthesis enzymes by O-Ethyl azepane-1-carbothioate. However, studies on related thiocarbamates have revealed such inhibitory activities.

The herbicide molinate has been shown to decrease liver ALDH activity in vivo. nih.gov Further investigation revealed that it is not molinate itself but its metabolite, molinate sulfone, that is a potent inhibitor of ALDH. nih.govnih.govacs.org The mechanism of inhibition involves the covalent modification of cysteine residues, including the catalytic Cys302 of ALDH, by molinate sulfone. nih.govnih.gov

Regarding fat synthesis, the thiocarbamate herbicide cycloate has been identified as an inhibitor of fatty acid elongase. nih.govresearchgate.net This enzyme is crucial for the biosynthesis of very-long-chain fatty acids, which are essential components of plant waxes and suberin. nih.govresearchgate.net

Table 2: Inhibition of Metabolic Enzymes by Related Thiocarbamates

| Enzyme | Inhibitor | Mechanism of Action |

| Aldehyde Dehydrogenase (ALDH) | Molinate Sulfone (metabolite of Molinate) | Covalent modification of catalytic cysteine residues |

| Fatty Acid Elongase | Cycloate | Inhibition of very-long-chain fatty acid biosynthesis |

Irreversible Enzyme Inhibition Mechanisms

Information regarding irreversible enzyme inhibition specifically by O-Ethyl azepane-1-carbothioate is not documented. However, the inhibition of ALDH by the molinate metabolite, molinate sulfone, is considered irreversible due to the covalent modification of the enzyme. nih.govnih.gov Carbamates, in general, can act as quasi-irreversible inhibitors of cholinesterases, where the carbamylated enzyme is slow to hydrolyze back to its active form. nih.govmdpi.com

Molecular Target Identification and Characterization

Specific molecular targets for O-Ethyl azepane-1-carbothioate have not been identified in the available literature. Research into the broader family of azepane-containing compounds and thiocarbamates suggests potential, yet unconfirmed, targets.

Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA) Inhibition

There is no published research demonstrating the inhibition of Protein Kinase B (PKB-alpha) or Protein Kinase A (PKA) by O-Ethyl azepane-1-carbothioate. While some azepane derivatives have been investigated as kinase inhibitors, a direct link to this specific compound has not been established. For instance, certain 2-oxo-azepine derivatives have shown selective inhibition of TAK1 kinase activity. nih.gov

Inhibition of Tuberculosinyl Adenosine Transferase (Rv3378c)

No studies have been found that investigate the interaction between O-Ethyl azepane-1-carbothioate and Tuberculosinyl Adenosine Transferase (Rv3378c).

Structure-Activity Relationships in Biochemical Processes

The biological activity of O-Ethyl azepane-1-carbothioate, also known as molinate, is intrinsically linked to its chemical structure and the modifications it undergoes within biological systems. The parent compound itself displays some level of biological effect; however, its potency is significantly increased through metabolic activation. A key transformation in this process is the oxidation of the sulfur atom, leading to the formation of more reactive metabolites such as molinate sulfoxide (B87167) and molinate sulfone.

The structure of the azepane ring and the ethyl-thiol group are crucial for this activity. Alterations to these structures would likely impact the compound's ability to be metabolized into the active sulfoxide form and its subsequent interaction with the target enzyme. The relationship between the chemical structure and biological activity highlights the importance of metabolic activation in mediating the biochemical effects of O-Ethyl azepane-1-carbothioate.

Table 1: Key Metabolites and Their Role in Biological Activity

| Compound | Structure | Role in Biochemical Processes |

|---|---|---|

| O-Ethyl azepane-1-carbothioate (Molinate) | S-ethyl azepane-1-carbothioate | Parent compound, less potent. |

| Molinate Sulfoxide | azepan-1-yl(ethylsulfinyl)methanone | Primary active metabolite, more potent testicular toxicant. nih.gov |

| Molinate Sulfone | Not specified | A further oxidation product, also an active metabolite. researchgate.net |

| 4-Hydroxymolinate | S-ethyl hexahydro-4-hydroxy-1H-azepine-1-carbothioate | Product of a detoxification pathway. epa.gov |

Mechanistic Studies of Biological Effects (e.g., antispermatogenic action via testosterone pathway modulation)

The antispermatogenic effects of O-Ethyl azepane-1-carbothioate are primarily attributed to its disruption of testosterone production in the testes. epa.govnih.gov The proposed mode of action involves a reduction in testosterone availability, leading to an androgen withdrawal-like syndrome that adversely affects spermatogenesis. nih.govepa.gov This effect is not caused by the parent compound directly, but rather by its active metabolite, molinate sulfoxide. epa.govnih.gov

In vivo and in vitro studies have shown that exposure to molinate and its sulfoxide metabolite leads to decreased levels of testosterone in both plasma and the interstitial fluid of the testes. epa.gov The underlying mechanism for this decrease in testosterone is the inhibition of a key enzyme in the steroidogenesis pathway. Specifically, molinate sulfoxide has been shown to inhibit neutral cholesterol ester hydrolase (nCEH) in Leydig cells. nih.govepa.gov This enzyme is crucial for the hydrolysis of cholesterol esters, which mobilizes cholesterol—the essential precursor for testosterone biosynthesis. nih.govnih.gov

By inhibiting nCEH, molinate sulfoxide effectively blocks the supply of cholesterol required for testosterone production. nih.gov This disruption in the testosterone pathway leads to a cascade of events within the testes that are consistent with androgen deprivation, including the delayed release of late spermatids from the seminiferous tubules, the appearance of abnormal spermatozoa, and in more severe cases, the depletion of germ cells. epa.gov Studies have shown that the testicular damage induced by molinate sulfoxide is similar in severity to that caused by higher concentrations of the parent compound, indicating that the sulfoxide is a more potent agent. nih.gov The localization of the inhibited esterase activity primarily to the Leydig cells, the site of testosterone synthesis, further supports this mechanism of action. nih.gov

Table 2: Mechanistic Steps of Antispermatogenic Action

| Step | Process | Key Molecules Involved | Consequence |

|---|---|---|---|

| 1 | Metabolic Activation | O-Ethyl azepane-1-carbothioate, Cytochrome P450 enzymes | Formation of Molinate Sulfoxide. |

| 2 | Enzyme Inhibition | Molinate Sulfoxide, Neutral Cholesterol Ester Hydrolase (nCEH) | Inhibition of nCEH in Leydig cells. nih.govepa.gov |

| 3 | Substrate Depletion | Cholesterol Esters, Cholesterol | Reduced mobilization of cholesterol. nih.gov |

| 4 | Hormone Synthesis Disruption | Testosterone | Decreased testosterone production. epa.gov |

| 5 | Cellular Effect | Sertoli cells, Spermatids | Impaired spermatogenesis and sperm abnormalities. epa.gov |

In Vitro and In Vivo Biochemical Pathways of Metabolism and Biotransformation

The biotransformation of O-Ethyl azepane-1-carbothioate is a critical determinant of its biological activity and detoxification. Both in vitro and in vivo studies have elucidated several key metabolic pathways. In mammals, the metabolism of this compound proceeds primarily through three main routes: sulfur oxidation, carbon oxidation (specifically ring hydroxylation), and thiocarbamate cleavage. epa.gov

The most significant pathway in terms of toxicological effect is S-oxidation. nih.gov In vitro studies using liver and testis microsomes have demonstrated that the major metabolite formed is molinate sulfoxide. nih.gov This reaction is likely catalyzed by cytochrome P450 enzymes. Further oxidation can lead to the formation of molinate sulfone. researchgate.net The sulfoxidation pathway is considered an activation pathway, as the resulting metabolites are more potent inhibitors of testicular carboxylesterase. nih.gov

A second major metabolic route is the hydroxylation of the hexahydro-1H-azepine ring, primarily at the 4-position, to form 4-hydroxymolinate. epa.govepa.gov This hydroxylation is considered a detoxification pathway. researchgate.net The proportion of metabolism proceeding through sulfoxidation versus hydroxylation appears to be dose-dependent, with hydroxylation predominating at lower doses and sulfoxidation becoming more significant at higher doses. epa.govepa.gov

Following the initial metabolic transformations, the resulting products can undergo further conjugation reactions. For instance, the sulfoxide intermediate can be conjugated with glutathione, ultimately leading to the formation of molinate mercapturic acid, which is then excreted. epa.gov The hydroxylated metabolites can be conjugated with glucuronic acid. epa.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. epa.gov

Table 3: Major Metabolic Pathways of O-Ethyl azepane-1-carbothioate

| Pathway | Key Enzymes/Reactions | Primary Metabolites | Significance |

|---|---|---|---|

| Sulfur Oxidation | Cytochrome P450 | Molinate Sulfoxide, Molinate Sulfone | Bioactivation leading to testicular toxicity. nih.govnih.gov |

| Carbon Oxidation | Cytochrome P450 | 4-Hydroxymolinate | Detoxification pathway. epa.gov |

| Thiocarbamate Cleavage | Not specified | Hexamethyleneimine | A minor pathway of degradation. epa.gov |

| Conjugation | Glutathione S-transferase, UDP-glucuronosyltransferase | Molinate Mercapturic Acid, Glucuronide conjugates | Facilitates excretion of metabolites. epa.gov |

Future Research Trajectories in O Ethyl Azepane 1 Carbothioate Chemistry

Exploration of Novel Synthetic Strategies for Azepane-1-carbothioates

The development of efficient, scalable, and sustainable methods for the synthesis of O-Ethyl azepane-1-carbothioate and its derivatives is a foundational pillar of future research. While traditional methods for thiocarbamate synthesis, such as the reaction of an alcohol with a thiocarbamoyl chloride or the Riemschneider synthesis from thiocyanates, provide a basis, the future lies in the adoption and adaptation of modern synthetic technologies. nih.govharvard.edu These advanced strategies promise to deliver not only higher yields and purity but also access to a broader and more diverse chemical space of azepane-1-carbothioate analogues.

One of the most promising avenues is the application of photocatalysis . Visible-light-induced reactions offer mild and environmentally benign conditions for the formation of C-S and C-N bonds, which are central to the thiocarbamate core. nih.govnih.govacs.org Future studies could explore the photocatalytic coupling of azepane-derived intermediates with suitable sulfur and ethyl sources, potentially in a one-pot, multi-component reaction, thereby streamlining the synthetic process and minimizing waste.

Flow chemistry represents another significant frontier. mdpi.comebrary.net The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by continuous flow reactors can enhance reaction efficiency and safety, particularly for exothermic or hazardous reactions. Developing a continuous flow synthesis for O-Ethyl azepane-1-carbothioate would not only facilitate large-scale production for further studies but also enable the rapid generation of a library of analogues through automated parameter variation.

Furthermore, the exploration of novel catalytic systems , including transition metal and organocatalysts, could unlock new synthetic pathways. For instance, palladium-catalyzed cross-coupling reactions have been shown to be effective in forming C-N and C-S bonds, and their application to the synthesis of azepane-1-carbothioates could provide a versatile and powerful tool for generating structural diversity. frontiersin.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, green chemistry | Development of novel photocatalysts and multi-component reactions. |

| Flow Chemistry | Enhanced safety and scalability, precise reaction control | Optimization of reactor design and reaction parameters for continuous production. |

| Novel Catalysis | Access to new reaction pathways, increased efficiency | Discovery of new transition metal and organocatalysts for C-N and C-S bond formation. |

Discovery of New Chemical Reactivity Profiles

A thorough understanding of the chemical reactivity of O-Ethyl azepane-1-carbothioate is paramount for its development as a lead compound or a synthetic intermediate. The interplay between the nucleophilic nitrogen of the azepane ring, the electrophilic thiocarbonyl carbon, and the labile O-ethyl group suggests a rich and varied reactivity profile that warrants detailed investigation.

A key area of future research will be the in-depth study of the Newman-Kwart rearrangement for this specific substrate. frontiersin.orgresearchgate.netnih.govnih.govmdpi.com This thermal or catalytically-induced isomerization of the O-thiocarbamate to the thermodynamically more stable S-thiocarbamate is a well-established reaction. frontiersin.orgnih.gov Detailed kinetic and mechanistic studies on O-Ethyl azepane-1-carbothioate will be crucial to understand the influence of the azepane ring on the reaction rate and to develop selective conditions for either the O- or S-isomer. The use of palladium or photoredox catalysis could enable this rearrangement under significantly milder conditions, preserving sensitive functional groups on more complex analogues. nih.govmdpi.com

Beyond isomerization, the thiocarbonyl group is a versatile functional handle for a variety of transformations. Future work should explore its participation in cycloaddition reactions , such as [3+2] or Diels-Alder reactions, to construct novel polycyclic scaffolds with potential biological activity. rsc.orgnih.govnih.gov The electron-deficient nature of the C=S double bond makes it a potential dienophile or dipolarophile.

Furthermore, the reactivity of the thiocarbamate moiety towards electrophiles and nucleophiles needs to be systematically mapped. nih.govnih.govepa.govnih.gov Understanding how the molecule interacts with biological nucleophiles, for example, is critical for elucidating potential mechanisms of action or toxicity. nih.govepa.gov Conversely, reactions with electrophiles could be exploited for further functionalization of the molecule.

Advanced Design of Azepane-1-carbothioate Analogues with Tuned Biochemical Properties

The structural scaffold of O-Ethyl azepane-1-carbothioate offers numerous opportunities for modification to fine-tune its biochemical properties. The design of analogues will be guided by the goal of enhancing potency, selectivity, and pharmacokinetic profiles for specific biological targets. The azepane ring, with its multiple addressable positions, and the O-ethyl group are prime candidates for structural variation.

Future research will focus on creating a library of analogues by:

Modification of the azepane ring: Introducing substituents at various positions on the seven-membered ring can modulate lipophilicity, polarity, and steric bulk, which can in turn influence binding affinity and selectivity for a target protein.

Variation of the O-alkyl group: Replacing the ethyl group with other alkyl, aryl, or functionalized moieties can impact the electronic properties of the thiocarbamate and introduce new interaction points with a biological target.

Scaffold hopping: Replacing the azepane ring with other cyclic amines of varying ring sizes (e.g., piperidine, morpholine) or incorporating aromatic or heterocyclic fragments can lead to the discovery of entirely new classes of bioactive molecules based on the thiocarbamate core.

The design of these analogues will be informed by structure-activity relationship (SAR) studies, where the biological activity of each new compound is systematically evaluated to build a comprehensive understanding of the structural requirements for a desired effect.

Integration of Omics Technologies in Biochemical Investigations

To fully understand the biochemical effects of O-Ethyl azepane-1-carbothioate and its analogues, the integration of "omics" technologies will be indispensable. These high-throughput approaches provide a global view of the molecular changes within a biological system in response to a chemical perturbation, offering a powerful tool for target identification and mechanism-of-action studies. ebrary.netnih.govbiobide.comnih.govresearchgate.net

Proteomics: Chemical proteomics approaches, such as activity-based protein profiling (ABPP) and affinity purification coupled with mass spectrometry, can be employed to identify the direct protein targets of O-Ethyl azepane-1-carbothioate within a complex biological mixture. frontiersin.orgmdpi.comnih.govresearchgate.netcreative-proteomics.com This is crucial for moving beyond phenotypic screening to a target-based drug discovery approach.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression patterns in cells or tissues treated with the compound. nih.govwikipedia.orgyoutube.commdpi.com This can provide insights into the downstream signaling pathways that are affected and help to build a comprehensive picture of the compound's cellular effects.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can identify metabolic pathways that are perturbed by O-Ethyl azepane-1-carbothioate. bohrium.comoup.com This can be particularly useful for understanding off-target effects and potential mechanisms of toxicity. fao.org

The data generated from these omics studies will be invaluable for building a holistic understanding of the compound's biology and for guiding the design of second-generation analogues with improved properties.

Development of Computational Models for De Novo Design and Optimization

In parallel with experimental work, the development and application of computational models will be a key driver of future research in O-Ethyl azepane-1-carbothioate chemistry. These in silico tools can accelerate the drug discovery process by prioritizing compounds for synthesis and testing, thereby saving time and resources. harvard.educomputabio.comfrontiersin.org

Molecular Docking and Dynamics: For a known protein target, molecular docking can predict the binding mode and affinity of O-Ethyl azepane-1-carbothioate and its analogues. mdpi.comnih.govnih.govsemanticscholar.org Subsequent molecular dynamics simulations can then be used to assess the stability of the predicted binding poses and to gain a deeper understanding of the key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. nih.govresearchgate.netmdpi.commdpi.comrsc.org This can guide the design of more potent molecules.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.netnih.govnih.govrsc.orgdergipark.org.tr These models can be used to screen large virtual libraries of compounds to identify novel scaffolds that possess the desired features.

De Novo Design and Machine Learning: Advanced computational techniques, including artificial intelligence and machine learning, are now being used for the de novo design of novel molecules with desired properties. nih.govacs.orgoup.com By training algorithms on existing chemical and biological data, it is possible to generate entirely new molecular structures that are predicted to be active against a specific target.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for identifying O-ethyl azepane-1-carbothioate, and how should data interpretation be validated?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the azepane ring structure and ethyl thioester group. Compare chemical shifts with literature values for analogous thiocarbamates . For validation, cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₁₇NOS) and infrared (IR) spectroscopy to verify the C=S bond (≈1200–1050 cm⁻¹). Always report solvent effects and calibration standards to ensure reproducibility .

Q. How can researchers optimize synthesis protocols for O-ethyl azepane-1-carbothioate while minimizing byproducts?

- Methodological Answer :

- Step 1 : Review literature precedents for thiocarbamate synthesis, focusing on reaction kinetics and solvent selection (e.g., polar aprotic solvents like DMF for nucleophilic substitution) .

- Step 2 : Use stoichiometric control (e.g., 1:1 molar ratio of azepane-1-carbothioic acid and ethyl halide) to reduce side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates to confirm purity (>95% by HPLC) .

Q. What are the standard purity assessment protocols for this compound in experimental workflows?

- Methodological Answer :

- Quantitative Analysis : Use gas chromatography (GC) or HPLC with UV detection (λ ≈ 254 nm) to quantify impurities.

- Qualitative Analysis : Perform elemental analysis (C, H, N, S) to validate stoichiometry.

- Documentation : Report batch-specific data (e.g., CAS 2212-67-1, supplier purity grades, and storage conditions) to ensure traceability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for O-ethyl azepane-1-carbothioate?

- Methodological Answer :

- Step 1 : Replicate studies under controlled conditions (e.g., OECD Test Guidelines 423 for acute oral toxicity) to verify LD₅₀ values (e.g., 425 mg/kg in rats ).

- Step 2 : Analyze discrepancies using statistical tools (e.g., ANOVA for inter-lab variability) and assess confounding factors (e.g., solvent carriers, animal strain differences) .

- Step 3 : Publish raw datasets (e.g., mortality rates, histopathology) in supplementary materials to enable meta-analysis .

Q. What mechanistic insights guide the study of O-ethyl azepane-1-carbothioate’s herbicidal activity?

- Methodological Answer :

- Hypothesis Testing : Investigate thiocarbamate inhibition of lipid biosynthesis in plants via enzyme assays (e.g., acetyl-CoA carboxylase activity) .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes. Validate with in vitro kinetics (Km and Vmax measurements) .

- Field Trials : Design randomized block experiments to compare efficacy against commercial herbicides, controlling for environmental variables (pH, temperature) .

Q. How can researchers design degradation studies to assess environmental persistence of O-ethyl azepane-1-carbothioate?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in buffered aqueous solutions (pH 4–9) at 25°C and 40°C. Quantify via LC-MS/MS and identify metabolites (e.g., azepane-1-carboxylic acid) .

- Photolysis Experiments : Expose compound to UV light (λ = 254–365 nm) in a solar simulator. Use radical scavengers (e.g., isopropanol) to elucidate degradation pathways .

- Data Reporting : Include half-life (t₁/₂), degradation constants (k), and QSAR models to predict ecotoxicological risks .

Q. What analytical frameworks are recommended for studying stereochemical effects in O-ethyl azepane-1-carbothioate derivatives?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .

- Computational Analysis : Perform density functional theory (DFT) calculations to predict enantiomer stability and transition states .

- Biological Assays : Compare herbicidal activity of enantiomers using dose-response curves (IC₅₀ values) to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.